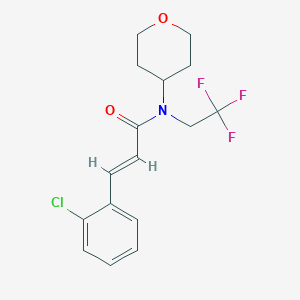
(E)-3-(2-chlorophenyl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(2-chlorophenyl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)acrylamide is a useful research compound. Its molecular formula is C16H17ClF3NO2 and its molecular weight is 347.76. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(2-chlorophenyl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(2-chlorophenyl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Polymer Science and Engineering
Acrylamide derivatives, including similar structures to "(E)-3-(2-chlorophenyl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)acrylamide," have been extensively studied for their utility in synthesizing polymers with specific properties. These compounds are utilized in creating polymers with high thermal stability, solubility in polar aprotic solvents, and amorphous characteristics, making them suitable for applications in electronics, coatings, and advanced materials technology (Spiliopoulos & Mikroyannidis, 1996).
Catalytic Applications
The design of microreactors utilizing palladium nanoparticles immobilized on polymer microspheres demonstrates the role of acrylamide derivatives in catalysis, particularly in the hydrodechlorination of chlorophenols in water. This innovation highlights the potential for environmental remediation and purification technologies, leveraging the properties of these compounds for efficient catalysis at room temperature and atmospheric pressure (Lan et al., 2010).
Materials Chemistry
Research into the chemical modification of copoly(styrene-2,4,5-trichlorophenyl acrylate) to create electroactive polymers showcases the application of acrylamide derivatives in developing materials with potential use in electronic devices and sensors. The ability to produce polymers with high degrees of functionality suggests applications in smart materials and responsive systems (Arshady et al., 1986).
Environmental and Safety Applications
Significant work has been done on the safety, biochemistry, and environmental impact of acrylamide, including its derivatives. Studies have focused on understanding its formation in food processing, mechanisms of toxicity, and potential health risks. This research is crucial for developing safer food processing techniques and materials that minimize acrylamide formation, thereby reducing exposure and associated health risks (Friedman, 2003).
Propiedades
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClF3NO2/c17-14-4-2-1-3-12(14)5-6-15(22)21(11-16(18,19)20)13-7-9-23-10-8-13/h1-6,13H,7-11H2/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXRGMGLDUULBA-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CC(F)(F)F)C(=O)C=CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1N(CC(F)(F)F)C(=O)/C=C/C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-chlorophenyl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

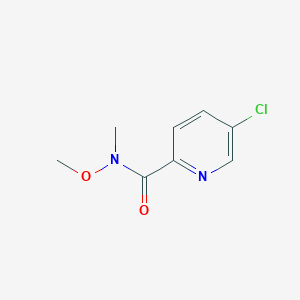
![4-Chloro-2-iodo-7-methyl-7h-pyrrolo[2,3-b]pyridine](/img/structure/B2611397.png)
![Benzo[d][1,3]dioxol-5-yl(2-(4-(trifluoromethyl)phenyl)morpholino)methanone](/img/structure/B2611398.png)


![3-Methyl-5-nitro-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B2611403.png)
![5-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-1,3-oxazole-4-carboxylic acid](/img/structure/B2611404.png)
![N-[2-(3-Oxo-1,4-benzoxazin-4-yl)ethyl]prop-2-enamide](/img/structure/B2611405.png)
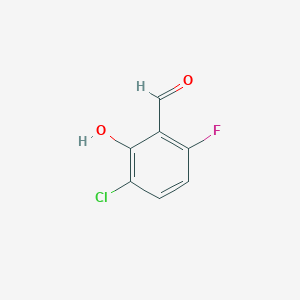
![2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenol](/img/structure/B2611408.png)
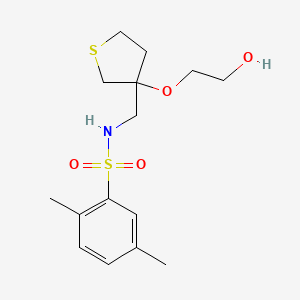
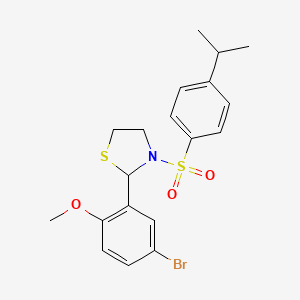
![4-Methyl-2-(4-(pyridin-2-yl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2611417.png)
